

3-Hydroxy Xylazine chemical structure and properties

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An In-depth Technical Guide to **3-Hydroxy Xylazine**: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy Xylazine is a significant metabolite of Xylazine, a potent α2-adrenergic receptor agonist used in veterinary medicine as a sedative, analgesic, and muscle relaxant.[1] Xylazine itself is not approved for human use but has emerged as a common adulterant in the illicit drug supply, leading to increased interest in its metabolic fate and detection.[2] Understanding the chemical and pharmacological properties of its metabolites, such as **3-Hydroxy Xylazine**, is crucial for forensic toxicology, clinical diagnostics, and in the development of potential therapeutic interventions or antidotes. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **3-Hydroxy Xylazine**.

Chemical Structure and Properties

3-Hydroxy Xylazine, formally known as 3-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethyl-phenol, is a product of the phase I metabolism of Xylazine, where a hydroxyl group is introduced onto the aromatic ring.[1][2]

Data Presentation: Physicochemical Properties



The key physicochemical properties of **3-Hydroxy Xylazine** are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |
|--------------------|--|--------------|
| IUPAC Name | 3-[(5,6-dihydro-4H-1,3-thiazin- 2-yl)amino]-2,4-dimethyl- phenol | [1] |
| CAS Number | 1456-33-8 | _ |
| Molecular Formula | C12H16N2OS | |
| Molecular Weight | 236.33 g/mol | - |
| Exact Mass | 236.09800 Da | - |
| Physical Form | Solid | - |
| SMILES | Cc1ccc(c(C)c1NC2=NCCCS2) | |
| InChlKey | ZWZCKOLZFUXBBL- UHFFFAOYSA-N | |
| LogP | 2.42240 | |
| Polar Surface Area | 69.92 Ų | - |
| Solubility | DMF: 20 mg/mL, DMSO: 10 mg/mL, Ethanol: 1 mg/mL | _ |

Pharmacology and Metabolism Metabolic Pathway

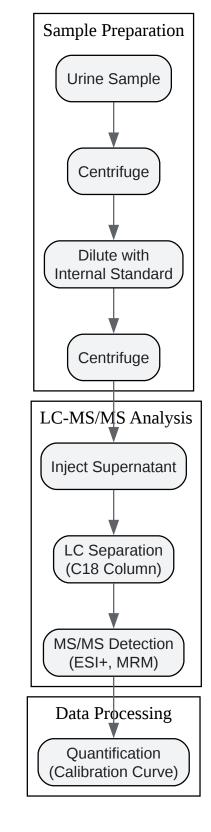
Xylazine undergoes extensive phase I metabolism in the liver, primarily mediated by cytochrome P450 enzymes. Key metabolic pathways include hydroxylation of the aromatic ring, oxidation, and dealkylation. This process results in several metabolites, including **3-Hydroxy Xylazine** and its isomer, 4-Hydroxy Xylazine. These phenolic metabolites can then undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate to facilitate excretion in the urine.

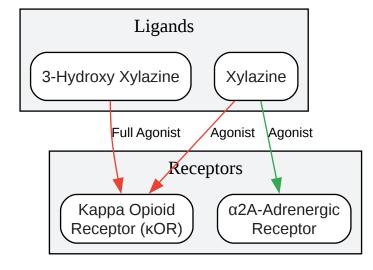
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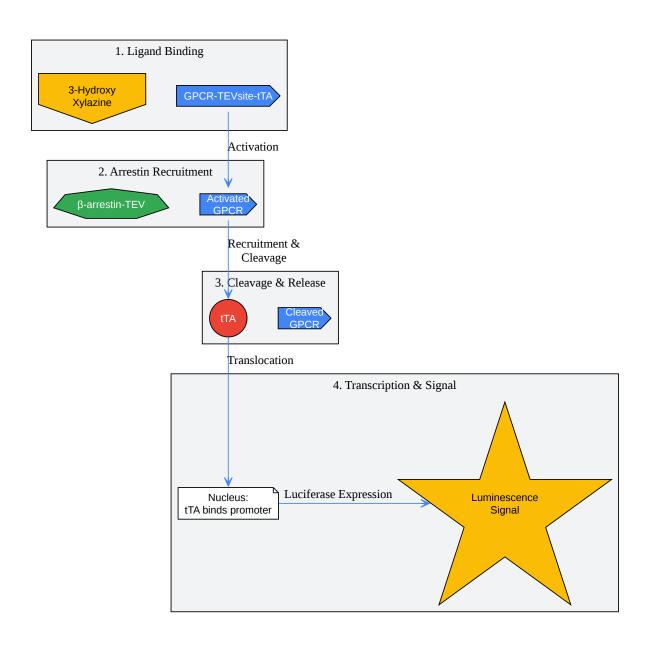












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